ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15801627
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3 |
| Standard InChI Key | BELYKFLQDMOXDA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=C1N=CC=C2)N |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular formula of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. The compound’s fused bicyclic system consists of a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The amino (-NH₂) and ester (-COOEt) groups at positions 2 and 3, respectively, introduce polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
Key Physicochemical Parameters (Theoretical)
The amino group enhances water solubility compared to non-substituted analogs, while the ethyl ester contributes to lipid solubility, suggesting balanced bioavailability .
Synthetic Routes and Optimization
Although no direct synthesis protocols for ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate are documented, analogous compounds provide a roadmap for its preparation.
Proposed Synthetic Pathway
-
Core Formation: Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated esters under acidic conditions to form the pyrrolo[3,2-b]pyridine skeleton.
-
Functionalization:
-
Introduction of the amino group via nitrosation followed by reduction.
-
Esterification at position 3 using ethyl chloroformate or transesterification.
-
Critical Reaction Conditions
-
Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization.
-
Temperature: 80–120°C for optimal yield.
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
Challenges:
-
Regioselectivity in introducing substituents due to the compound’s aromatic stability.
-
Purification difficulties arising from byproducts in multi-step syntheses.
Comparative Analysis with Structural Analogs
The target compound’s unique substitution pattern may synergize anticancer and antimicrobial effects, a rarity in heterocyclic derivatives.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
-
In Vitro Screening: Prioritize FGFR inhibition and antimicrobial assays.
-
ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume